molecular formula C16H24N2O2 B7514295 N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide

N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide

Cat. No. B7514295
M. Wt: 276.37 g/mol
InChI Key: QTJHCWBNYPGNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide, commonly known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMMP is a piperidine derivative that has been synthesized through a unique chemical process.

Mechanism of Action

MMMP acts as a selective agonist for the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. This receptor is also involved in the regulation of mood, stress, and reward. MMMP's binding to the μ-opioid receptor results in the activation of downstream signaling pathways, leading to the inhibition of pain signals and the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Biochemical and Physiological Effects
MMMP has been shown to have potent analgesic effects in animal models of pain. It has also been found to reduce inflammation and improve motor function in animal models of neurological disorders. MMMP's binding to the μ-opioid receptor can lead to the activation of the G protein-coupled receptor (GPCR) signaling pathway, resulting in the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the inhibition of pain signals and the release of dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMMP in lab experiments is its high potency and selectivity for the μ-opioid receptor. This allows for precise targeting of the receptor and the evaluation of its downstream signaling pathways. However, one of the limitations of using MMMP is its potential for abuse due to its opioid-like effects. Therefore, caution must be exercised when handling and administering MMMP in lab experiments.

Future Directions

There are several potential future directions for MMMP research. One area of interest is the development of MMMP derivatives that have improved selectivity and reduced potential for abuse. Another area of interest is the investigation of MMMP's effects on other GPCRs and their downstream signaling pathways. Additionally, MMMP's potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease warrant further investigation. Overall, MMMP has the potential to be a valuable tool in medical research and drug development.

Synthesis Methods

The synthesis of MMMP involves the reaction of 2-(methoxymethyl)aniline and 3,5-dimethylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This process results in the formation of MMMP as a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

MMMP has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for the μ-opioid receptor, which plays a crucial role in pain management. MMMP has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-8-13(2)10-18(9-12)16(19)17-15-7-5-4-6-14(15)11-20-3/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJHCWBNYPGNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC=C2COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide

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